molecular formula C14H13BrO2 B1284287 2'-bromo-2,6-dimethoxy-1,1'-Biphenyl CAS No. 755017-61-9

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Cat. No. B1284287
M. Wt: 293.15 g/mol
InChI Key: PUOROVCYOTZRRV-UHFFFAOYSA-N
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Description

The compound "2'-bromo-2,6-dimethoxy-1,1'-Biphenyl" is not directly mentioned in the provided papers. However, the papers discuss various brominated biphenyl compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of brominated biphenyl compounds involves various methods, including palladium-catalyzed cross-coupling reactions and oxidative addition reactions. For instance, 2-aryl- and 2-heteroaryl-substituted 3,5-dimethoxy-1,4-benzoquinones were synthesized using cross-coupling of boronic acid with aromatic bromides, followed by oxidation . Similarly, 2,6-bis(oxazolinyl)phenylnickel(II) bromide complexes were synthesized through selective bis-ortho lithiation and transmetalation reactions . These methods could potentially be adapted for the synthesis of "2'-bromo-2,6-dimethoxy-1,1'-Biphenyl."

Molecular Structure Analysis

The molecular structure of brominated biphenyls can vary significantly. For example, the molecular structure of 2,6-di(bromomethyl)biphenyl shows two phenyl rings in a near-perpendicular arrangement, with bromomethyl groups in an anti-conformation . This suggests that the molecular structure of "2'-bromo-2,6-dimethoxy-1,1'-Biphenyl" could also exhibit unique geometric arrangements, potentially influencing its chemical reactivity and physical properties.

Chemical Reactions Analysis

Brominated biphenyls can participate in various chemical reactions, including dimerization and ring contraction, as seen in the bromide ion-catalyzed dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . The presence of bromine atoms in "2'-bromo-2,6-dimethoxy-1,1'-Biphenyl" could make it a candidate for similar reactions, which could be useful in synthesizing larger or more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. For example, the solubility of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other polar solvents is determined by the substituents on the tin atom . The molecular structure determined by X-ray crystallography can reveal the arrangement of atoms and the presence of intermolecular interactions, such as hydrogen bonds and pi-stacking, which can affect the compound's melting point, boiling point, and other physical properties .

Scientific Research Applications

1. Synthesis of Polychlorinated Biphenyl Derivatives

  • Application Summary: This research focuses on the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives . These compounds are used to study the toxicological effects of polychlorinated biphenyls (PCBs), which are environmental pollutants.
  • Methods of Application: The synthesis involves a nucleophilic aromatic substitution with sodium methoxide, followed by a Suzuki coupling of selected mono- and dimethoxylated haloarenes with chlorinated phenylboronic acids .
  • Results: The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

2. Synthesis of 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one

  • Application Summary: This research involves the total synthesis of the natural phytoalexin 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one, which is isolated from Eichhornia crassipes . This compound exhibits antimicrobial activity against a variety of phytopathogens.
  • Methods of Application: The synthetic strategy includes a Friedel–Crafts acylation and a Jacobsen–Katsuki epoxidation as the key reactions to obtain the target compound .
  • Results: The synthesis was successful, and the structure of the compound was confirmed through NMR data and a crystal structure .

3. Fine Chemicals

  • Application Summary: The compound “2’-bromo-2,6-dimethoxy-1,1’-Biphenyl” is listed as a fine chemical . Fine chemicals are used as starting materials for specialty chemicals, including pharmaceuticals, biopharmaceuticals, agrochemicals, and others .
  • Methods of Application: The specific methods of application would depend on the particular specialty chemical being synthesized .
  • Results: The outcomes would also depend on the specific specialty chemical being synthesized .

4. Buchwald-Hartwig Cross Coupling Reaction

  • Application Summary: The compound “2’-bromo-2,6-dimethoxy-1,1’-Biphenyl” could potentially be used in a Buchwald-Hartwig Cross Coupling Reaction . This is a type of reaction where two carbon atoms are linked together with the aid of a metal catalyst .
  • Methods of Application: The reaction typically involves a palladium catalyst and a suitable ligand . The specific procedures would depend on the substrates being used .
  • Results: The outcome of the reaction would be the formation of a new carbon-carbon bond .

5. Fine Chemicals

  • Application Summary: The compound “2’-bromo-2,6-dimethoxy-1,1’-Biphenyl” is listed as a fine chemical . Fine chemicals are used as starting materials for specialty chemicals, including pharmaceuticals, biopharmaceuticals, agrochemicals, and others .
  • Methods of Application: The specific methods of application would depend on the particular specialty chemical being synthesized .
  • Results: The outcomes would also depend on the specific specialty chemical being synthesized .

6. Buchwald-Hartwig Cross Coupling Reaction

  • Application Summary: The compound “2’-bromo-2,6-dimethoxy-1,1’-Biphenyl” could potentially be used in a Buchwald-Hartwig Cross Coupling Reaction . This is a type of reaction where two carbon atoms are linked together with the aid of a metal catalyst .
  • Methods of Application: The reaction typically involves a palladium catalyst and a suitable ligand . The specific procedures would depend on the substrates being used .
  • Results: The outcome of the reaction would be the formation of a new carbon-carbon bond .

Safety And Hazards

2’-Bromo-2,6-dimethoxy-1,1’-Biphenyl is classified as a dangerous substance. It has hazard statements H318 and H410, indicating that it is harmful to aquatic life and causes serious eye damage . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

properties

IUPAC Name

2-(2-bromophenyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOROVCYOTZRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584684
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

CAS RN

755017-61-9
Record name 2'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromo-2,6-dimethoxybiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Kasama, H Aoyama, S Akai - European Journal of Organic …, 2020 - Wiley Online Library
The enzymatic acylative desymmetrization of σ‐symmetric 2'‐halo‐1,1'‐biphenyl‐2,6‐diols was achieved for the first time using commercially available Burkholderia cepacia lipase …
A Grabulosa, A Mannu, G Muller, T Calvet… - Journal of …, 2011 - Elsevier
Two groups of P-stereogenic monodentate phosphines containing pendant groups bearing functionalities capable of having secondary interactions, PArPhR (Ar = 2-[(2′,6′-dimethoxy…
Number of citations: 24 www.sciencedirect.com
K Reinhardt, S Koller, P Klein, C Lossin, J Gatzka… - …, 2021 - ACS Publications
Attaching di(1R)-menthylphosphino fragments (menthyl = Men = 1R,2S,5R-2-isopropyl-5-methylcyclohex-1-yl) to molecular scaffolds turns them into homochiral, bulky, electron-rich …
Number of citations: 2 pubs.acs.org
A Jaillet, C Darcel, J Bayardon… - The Journal of …, 2020 - ACS Publications
We have recently patented an unprecedented stereospecific N → O phosphinyl migration process which transforms P-chirogenic aminophosphines into phosphinites. A fine design of …
Number of citations: 8 pubs.acs.org
F Burg, J Egger, J Deutsch… - … Process Research & …, 2016 - ACS Publications
Homogeneous conditions for the palladium-catalyzed cyanation of aryl halides were developed. This new system features a broad scope of aryl chlorides and bromides, uses 2-…
Number of citations: 26 pubs.acs.org
B Murray - 2019 - academicworks.cuny.edu
Through the past 40 years, carbon-carbon cross-coupling reactions have greatly enhanced the ability of chemists to synthesize C (sp 2)-C (sp 2) bonds and more recently C (sp 2)-C (sp …
Number of citations: 0 academicworks.cuny.edu
JL Lamola, PT Moshapo, CW Holzapfel… - RSC advances, 2021 - pubs.rsc.org
A family of biaryl phosphacyclic ligands derived from phobane and phosphatrioxa-adamantane frameworks is described. The rigid biaryl phosphacycles are efficient for Suzuki–Miyaura …
Number of citations: 11 pubs.rsc.org
L Lim - 2012 - search.proquest.com
The investigation and development of small molecule inhibitors for the estrogen receptor is presented. Successful interpretation of its key protein-protein interactions with several …
Number of citations: 4 search.proquest.com

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